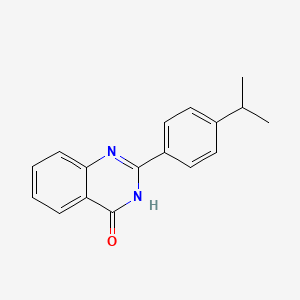

2-(4-isopropylphenyl)quinazolin-4(1H)-one

Description

Properties

CAS No. |

82256-10-8 |

|---|---|

Molecular Formula |

C17H16N2O |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

2-(4-propan-2-ylphenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C17H16N2O/c1-11(2)12-7-9-13(10-8-12)16-18-15-6-4-3-5-14(15)17(20)19-16/h3-11H,1-2H3,(H,18,19,20) |

InChI Key |

RQZMCLQRFIDKLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Investigation of Biological Activities of 2 4 Isopropylphenyl Quinazolin 4 1h One and Its Analogs: in Vitro Perspectives

Antimicrobial Efficacy Assessments (In Vitro)

Quinazolinone-based compounds have demonstrated significant potential as antimicrobial agents, with various derivatives exhibiting activity against a broad range of pathogens. nih.govnih.govjocpr.com

Derivatives of the quinazolin-4(1H)-one scaffold have been a focus of antibacterial research. researchgate.net For instance, a series of novel quinazolin-2,4-dione derivatives were synthesized and evaluated for their in vitro antibacterial efficacy against Gram-positive strains like Staphylococcus aureus and Staphylococcus haemolyticus. nih.gov Notably, compounds featuring a quinazolin-2,4-dione scaffold combined with eight-membered nitrogen heterocycles showed promising antibacterial activity, with some exhibiting minimum inhibitory concentration (MIC) values as low as 10 mg/mL, indicating a strong bactericidal effect. nih.gov

In another study, newly synthesized quinazolin-2,4-dione derivatives were designed as potential inhibitors of bacterial DNA gyrase. rsc.org These compounds were tested against both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. rsc.org Furthermore, certain 2-thioxoquinazoline-4-ones and related derivatives have also been investigated for their antibacterial properties. researchgate.net

Research into 1,3-disubstituted quinoline (B57606) derivatives has suggested that modifications at the 1- and 3-positions can enhance antibacterial activity. nih.gov Specifically, the incorporation of an oxadiazole ring at these positions led to a significantly more potent compound. nih.gov Some of these derivatives showed moderate activity against Staphylococcus aureus and were also effective against Escherichia coli. nih.gov

Additionally, certain 2-substituted quinazolinone derivatives have shown notable activity. For example, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one emerged as a particularly active antibacterial agent against Staphylococcus aureus, with a reported MIC value of 1.95 μg/mL. nih.govnih.gov

Table 1: In Vitro Antibacterial Activity of Selected Quinazolinone Analogs

| Compound/Analog | Bacterial Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| Quinazolin-2,4-dione derivatives with eight-membered nitrogen heterocycles | Staphylococcus aureus, Staphylococcus haemolyticus | MIC: 10 mg/mL | nih.gov |

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Staphylococcus aureus | MIC: 1.95 μg/mL | nih.govnih.gov |

The antifungal potential of quinazolinone derivatives has also been explored. In one study, a series of arylidene-based quinazolin-4(3H)-one motifs were synthesized and screened for their antifungal properties. nih.gov Among these, 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one was identified as the most active antifungal agent, exhibiting an MIC value of 3.90 μg/mL against Candida albicans, Aspergillus niger, and Rhizopus nigricans. nih.govnih.gov

Other research has shown that certain quinazoline-2,4-dione derivatives with oxadiazole and thiadiazole moieties can effectively inhibit the growth of Candida albicans. nih.gov The presence of specific substituents, such as a chlorine atom on the isothiazolone (B3347624) ring or a nitro group on the phenyl ring, has been found to favor antifungal activity. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Quinazolinone Analogs

| Compound/Analog | Fungal Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one | Candida albicans, Aspergillus niger, Rhizopus nigricans | MIC: 3.90 μg/mL | nih.govnih.gov |

Quinazolinone-based compounds have emerged as promising candidates in the search for new antitubercular therapies. nih.gov Several quinazolinone-containing structures have demonstrated in vitro activity against Mycobacterium tuberculosis. nih.gov Research has focused on synthesizing novel quinazolinone derivatives and evaluating their antimycobacterial potential, with some compounds showing low minimum inhibitory concentrations against drug-resistant strains. nih.gov Additionally, some 6-nitroquinolone derivatives have been found to exert good inhibitory activities against Mycobacterium tuberculosis and various atypical mycobacteria. nih.gov

Antineoplastic and Antiproliferative Modulations (In Vitro)

The quinazoline (B50416) framework is a key pharmacophore in the development of anticancer agents, with numerous derivatives showing potent antiproliferative and cytotoxic effects across various cancer cell lines. nih.govmdpi.com

A broad range of quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. nih.gov For instance, two families of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones were screened against a panel of ten human cancer cell lines, including colon, breast, glioblastoma, ovarian, lung, skin, prostate, neuroblastoma, and pancreas cancer cells. nih.gov The phenyl and tolyl analogues displayed good activities, with GI₅₀ values ranging from 1.3 to 4.0 μM in MCF-7 breast cancer cells. nih.gov

In another study, a novel quinazolin-4(3H)-one derivative, BIQO-19, exhibited antiproliferative activity against non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs). mdpi.com This compound effectively inhibited the growth of both EGFR-TKI-sensitive and resistant NSCLC cell lines. mdpi.com

Furthermore, a series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Many of these compounds exhibited significantly greater cytotoxicity than the positive control, lapatinib. nih.gov

Table 3: In Vitro Cytotoxicity of Selected Quinazolinone Analogs

| Compound/Analog | Cancer Cell Line(s) | Activity/GI₅₀/IC₅₀ | Reference(s) |

|---|---|---|---|

| Phenyl and tolyl 2,3-dihydroquinazolin-4(1H)-one analogues | MCF-7 (Breast) | GI₅₀: 1.3 - 4.0 μM | nih.gov |

| BIQO-19 | NSCLC cell lines (including EGFR-TKI-resistant) | Effective growth inhibition | mdpi.com |

The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival.

Kinase Inhibition : Quinazoline derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. ekb.eggoogle.com For instance, certain 4-anilinoquinazoline (B1210976) derivatives have shown potent inhibitory effects against receptor tyrosine kinases like EGFR and VEGFR. ekb.eg A series of quinazolin-4(3H)-one derivatives demonstrated significant inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, and EGFR. nih.govnih.gov Specifically, compounds 2i and 3i from this series showed potent inhibition of CDK2 with IC₅₀ values of 0.173 and 0.177 µM, respectively. nih.gov

Thymidylate Synthase (TS) Inhibition : Nonclassical quinazoline analogues have been developed as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. nih.gov Two series of these compounds, bearing a lipophilic substituent on the phenyl ring, were found to be potent inhibitors of L1210 TS, with IC₅₀ values in the micromolar range. nih.gov Their growth inhibitory effects on cells in tissue culture could be reversed by thymidine, confirming that TS was the primary target. nih.gov

Poly-(ADP-ribose) Polymerase (PARP) Inhibition : Quinazolin-4(3H)-one has been identified as a mimic of nicotinamide (B372718) with PARP-1 inhibitory activity. nih.gov Derivatives of this scaffold have been optimized to create highly active PARP-1 inhibitors. nih.gov Substitutions at the 2- and 8-positions of the quinazolin-4(3H)-one scaffold were found to be particularly favorable for improving PARP-1 inhibition, with one derivative, 8-amino-2-methylquinazolin-4(3H)-one, exhibiting an IC₅₀ value of 0.4 μM. nih.gov The quinazolinone nucleus is a common feature in various PARP inhibitors. nih.gov

Table 4: Enzyme Inhibitory Activity of Selected Quinazolinone Analogs

| Compound/Analog | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives (2i, 3i) | CDK2 | 0.173 µM, 0.177 µM | nih.gov |

| Nonclassical quinazoline analogues | L1210 Thymidylate Synthase | 0.51-11.5 µM | nih.gov |

Anti-inflammatory Activity (In Vitro)

The anti-inflammatory potential of quinazolinone derivatives has been evaluated in vitro primarily through protein denaturation assays. This method assesses a compound's ability to prevent the denaturation of proteins, a key process in inflammatory responses.

In one study, a series of newly synthesized 2,3-disubstituted quinazolin-4-(3H)-ones were screened for their in vitro anti-inflammatory effects. bohrium.com The assay revealed that several analogs exhibited significant potential. Notably, compounds designated as QB2 and QF8 were identified as having substantial anti-inflammatory properties. bohrium.com Further research on other 2,3-disubstituted quinazolin-4(1H)-one derivatives confirmed this activity, with compounds G1 and G3 showing significant inhibition of egg albumin denaturation. nih.gov This suggests that these compounds can effectively stabilize proteins and may inhibit the release of inflammatory mediators. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Quinazolinone Analogs Data sourced from protein denaturation assays.

| Compound ID | % Inhibition of Protein Denaturation | Reference |

| QB1 | Significant | bohrium.com |

| QB2 | Significant | bohrium.com |

| QB4 | Significant | bohrium.com |

| QB8 | Significant | bohrium.com |

| QB9 | Significant | bohrium.com |

| QF1 | Significant | bohrium.com |

| QF3 | Significant | bohrium.com |

| QF4 | Significant | bohrium.com |

| QF8 | Significant | bohrium.com |

| QF10 | Significant | bohrium.com |

| G1 | Significant | nih.gov |

| G3 | Significant | nih.gov |

Antiviral Activity (In Vitro)

Quinazolinone derivatives have demonstrated a wide spectrum of antiviral activities against various human pathogens in cell-based assays.

Research into 2,3,6-trisubstituted quinazolinone compounds identified potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication. mdpi.com In Vero cell cultures, compounds 27 and 47 were particularly effective against the ZIKV-FLR strain, with half-maximal effective concentrations (EC₅₀) of 180 nM and 210 nM, respectively. mdpi.com Another analog, compound 22, also showed strong activity with an EC₅₀ of 900 nM. mdpi.com

Other studies on 2-phenyl-3-disubstituted quinazolin-4(3H)-ones revealed specific antiviral effects against a range of viruses. mdpi.com For instance, compound QAA was active against vaccinia virus, parainfluenza-3 virus, and Punta Toro virus. Meanwhile, compound QOPD showed activity against Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and vaccinia virus, and compounds QONA and PD-NFIN were active against Coxsackie virus B4. mdpi.com Furthermore, 2-Methylquinazolin-4(3H)-one (identified as compound C1 in its study) was found to inhibit Influenza A (H1N1) virus in Madin-Darby canine kidney (MDCK) cells with a half-maximal inhibitory concentration (IC₅₀) of 23.8 μg/mL. nih.gov

Table 2: In Vitro Antiviral Activity of Quinazolinone Analogs

| Compound/Analog | Target Virus | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Compound 27 | Zika Virus (ZIKV) | Vero | EC₅₀ | 180 nM | mdpi.com |

| Compound 47 | Zika Virus (ZIKV) | Vero | EC₅₀ | 210 nM | mdpi.com |

| Compound 22 | Zika Virus (ZIKV) | Vero | EC₅₀ | 900 nM | mdpi.com |

| 2-Methylquinazolin-4(3H)-one (C1) | Influenza A (H1N1) | MDCK | IC₅₀ | 23.8 μg/mL | nih.gov |

| QAA | Vaccinia, Parainfluenza-3, Punta Toro | HeLa, HEL, Vero | - | Active | mdpi.com |

The main protease (Mpro) of SARS-CoV-2 is a validated and crucial target for antiviral drug development. Through a scaffold hopping strategy based on the natural product baicalein, researchers have identified quinazolin-4-one derivatives as non-covalent inhibitors of SARS-CoV-2 Mpro. nih.gov

The initial lead compound, a quinazolin-4-one analog designated as compound 19, showed promising inhibitory activity against the enzyme with an IC₅₀ of 1.372 µM. nih.gov Subsequent structural optimization led to the discovery of compound C7, which exhibited markedly superior potency. Compound C7 inhibited SARS-CoV-2 Mpro with an IC₅₀ of 0.085 µM. nih.gov Furthermore, it effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells, demonstrating an EC₅₀ of 1.10 µM with low cellular cytotoxicity. nih.gov

Table 3: Inhibitory Activity of Quinazolinone Analogs against SARS-CoV-2 Mpro

| Compound | Target | Assay Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Baicalein (Control) | SARS-CoV-2 Mpro | Enzymatic (FRET) | IC₅₀ | 0.966 µM | nih.gov |

| Compound 19 | SARS-CoV-2 Mpro | Enzymatic (FRET) | IC₅₀ | 1.372 µM | nih.gov |

| Compound C7 | SARS-CoV-2 Mpro | Enzymatic (FRET) | IC₅₀ | 0.085 µM | nih.gov |

| Baicalein (Control) | SARS-CoV-2 | Cellular (Vero E6) | EC₅₀ | 5.15 µM | nih.gov |

| Compound C7 | SARS-CoV-2 | Cellular (Vero E6) | EC₅₀ | 1.10 µM | nih.gov |

Antioxidant Potential (In Vitro)

The antioxidant capacity of quinazolinone derivatives has been explored through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) methods.

Structure-activity relationship studies indicate that the presence and position of hydroxyl groups on the 2-phenyl ring are critical for antioxidant activity. For a 2-phenylquinazolin-4(3H)-one to possess antioxidant properties, it generally requires at least one hydroxyl group, with enhanced activity observed with a second hydroxyl group at the ortho or para position. One of the most potent compounds identified was 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (compound 21e), which also displayed metal-chelating properties. Other dihydroxy derivatives, such as 21g and 21h, also demonstrated good antioxidant capacity in the TEAC-CUPRAC assay, with Trolox equivalent antioxidant capacity (TEAC) values of 2.62 and 2.74, respectively. Additionally, compounds containing thiol groups have been noted for their effective antioxidant activity.

Table 4: In Vitro Antioxidant Capacity of Selected Quinazolinone Analogs

| Compound ID | Assay | Activity Metric (TEAC Value) | Reference |

|---|---|---|---|

| 21e (2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one) | CUPRAC | 3.46 | |

| 21g (dihydroxy derivative) | CUPRAC | 2.62 | |

| 21h (dihydroxy derivative) | CUPRAC | 2.74 |

Enzyme Inhibition and Receptor Modulation (Beyond Proliferation, In Vitro)

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. Recent studies have shown that the quinazolinone scaffold can be utilized to develop multifunctional agents targeting this enzyme. A series of quinazolinone-based derivatives were designed and evaluated for their in vitro AChE inhibitory activity. Preliminary results highlighted several compounds, including 4b, 5a, 6f, 6h, and 7b, as having notable inhibitory effects, suggesting their potential as anti-cholinesterase agents. Molecular docking studies further supported these findings, indicating significant interactions between these derivatives and the AChE active site.

The TRPM2 channel is a calcium-permeable cation channel that acts as a sensor for reactive oxygen species and is implicated in processes like inflammation and cell death. A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were synthesized and identified as novel inhibitors of the TRPM2 channel.

Using calcium imaging and electrophysiology, researchers evaluated the inhibitory activity of these compounds. The derivative designated as D9 was found to be particularly potent, exhibiting an IC₅₀ of 3.7 µM against TRPM2. Importantly, this compound showed selectivity, as it did not affect the related TRPM8 channel. Another analog, A10 (6-bromo-8-methyl-2-(3-phenyl-1H-pyrazol-4-yl)-2,3-dihydroquinazolin-4(1H)-one), was also identified as a specific TRPM2 inhibitor. These findings highlight the potential of the quinazolinone scaffold for modulating ion channel activity.

Table 5: In Vitro TRPM2 Channel Inhibition by Quinazolinone Analogs

| Compound ID | Description | Activity Metric | Value | Reference |

|---|---|---|---|---|

| D9 | 2,3-dihydroquinazolin-4(1H)-one derivative | IC₅₀ | 3.7 µM |

MurA Enzyme Inhibition

The bacterial enzyme MurA is a crucial component in the biosynthesis of the bacterial cell wall, specifically catalyzing the first committed step in peptidoglycan synthesis. nih.gov As this enzyme is essential for bacterial survival and has no human homolog, it is considered an attractive target for the development of novel antibiotics. nih.gov The most well-known inhibitor of MurA is fosfomycin (B1673569), which acts by irreversibly binding to a cysteine residue in the active site of the enzyme. nih.gov However, the emergence of bacterial resistance to fosfomycin has prompted the search for new MurA inhibitors with different mechanisms of action.

Despite the investigation of various chemical scaffolds as potential MurA inhibitors, a review of the available scientific literature yielded no studies specifically evaluating 2-(4-isopropylphenyl)quinazolin-4(1H)-one or its direct analogs for inhibitory activity against the MurA enzyme. Research into novel MurA inhibitors has identified compounds such as those with a 2-aminobenzimidazole (B67599) scaffold, but has not yet extended to the quinazolinone class of molecules in the context of this specific target. nih.gov

Tyrosinase Inhibitory Activity

Tyrosinase is a key copper-containing enzyme that plays a critical role in melanogenesis, the process of melanin (B1238610) pigment production. nih.gov Its inhibition is of significant interest in the cosmetic and medical fields for the development of skin-lightening agents and the treatment of hyperpigmentation disorders. nih.gov Quinazolinone derivatives have emerged as a class of compounds with potential tyrosinase inhibitory activity. nih.govmdpi.comnih.gov

The inhibitory potential of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core structure. nih.govmdpi.com Studies on various analogs reveal important structure-activity relationships (SAR). For instance, the introduction of different groups at position 2 of the quinazolinone ring significantly influences their ability to inhibit tyrosinase. nih.govmdpi.com

One study reported that 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ) exhibited inhibitory activity against the diphenolase activity of mushroom tyrosinase. consensus.app Kinetic analysis revealed it to be a reversible, mixed-type inhibitor. consensus.app In another study, a series of quinazolinone derivatives were synthesized, with 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1), derived from natural citral, identified as a potent mixed-type and reversible tyrosinase inhibitor. nih.govmdpi.comnih.gov The inhibitory activity of these compounds is influenced by substitutions on the quinazoline ring; for example, the presence of electron-withdrawing or electron-donating groups on the main ring can alter the IC50 values. mdpi.com It has been suggested that an unsubstituted quinazoline mother ring may be optimal for this activity. nih.govmdpi.com However, when position 2 is substituted with certain aryl groups, the inhibitory activity against tyrosinase can be lost. nih.gov

Table 1: In Vitro Tyrosinase Inhibitory Activity of Selected Quinazolinone Analogs

| Compound | Substituent at Position 2 | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| FQ | 4-Fluorophenyl | 120 ± 2 | Mixed-type, Reversible | consensus.app |

| Q1 | 2,6-dimethylhepta-1,5-dien-1-yl | 103 ± 2 | Mixed-type, Reversible | nih.govmdpi.comnih.gov |

Modulation of Drug Efflux Pumps (In Vitro, e.g., Breast Cancer Resistance Protein, P-Glycoprotein)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1). nih.govnih.gov These transporters function as efflux pumps, actively removing a wide range of anticancer drugs from tumor cells, thereby reducing their efficacy. Consequently, the development of inhibitors for these pumps is a key strategy to overcome MDR. nih.gov The quinazoline scaffold has been identified as a promising framework for the design of potent BCRP and P-gp inhibitors. nih.govnih.gov

Research into 2,4-substituted quinazolines has elucidated critical structure-activity relationships for BCRP inhibition. nih.govnih.gov Compounds featuring a phenyl ring at position 2 of a 4-anilinoquinazoline scaffold have demonstrated high potency. nih.gov The nature of the substituents on the aniline (B41778) ring at position 4 also plays a crucial role. Further studies have shown that some quinazoline derivatives can act as dual inhibitors of both BCRP and P-gp. nih.govnih.gov For instance, a cyclopropyl-containing quinazolinamine was identified as a dual BCRP and P-gp inhibitor. nih.gov The mechanism of action for some of these inhibitors involves altering the cellular localization of the transporters, thereby inhibiting the efflux of anticancer drugs. nih.gov

Table 2: In Vitro Modulation of Drug Efflux Pumps by Selected Quinazoline Analogs

| Compound Type | Efflux Pump Target | Key Structural Features for Activity | Observed Effect | Source |

|---|---|---|---|---|

| 2-Phenyl-4-anilinoquinazolines | BCRP | Phenyl at position 2; various substituents on the 4-anilino ring. | Potent Inhibition | nih.govnih.gov |

| Quinazolinamine derivative | BCRP & P-gp | Cyclopropyl-containing quinazolinamine. | Dual Inhibition | nih.gov |

| 2-Phenyl-4-anilinoquinazolines | P-gp | Specific substitutions on the 2-phenyl and 4-anilino rings. | Inhibitory Activity (IC50 = 1.86 - 3.00 µM for some analogs) | nih.gov |

Structure Activity Relationship Sar Studies of 2 4 Isopropylphenyl Quinazolin 4 1h One Derivatives

Elucidation of Pharmacophoric Requirements for Observed Biological Activities

The fundamental pharmacophore of quinazolinone derivatives is crucial for their biological activities. SAR studies have revealed that the core quinazolinone structure itself is vital. nih.gov For many observed biological activities, including anticancer and antimicrobial effects, specific substitutions at key positions are necessary to enhance potency. The quinazoline (B50416) ring system, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, provides a foundational structure for interaction with various biological targets. mdpi.comnih.gov

The general pharmacophoric features often include:

A hydrogen bond donor/acceptor group at position 3.

A lipophilic group at position 2.

Potential for substitution on the benzo ring to modulate activity and selectivity.

Impact of Substitution Patterns on the Quinazolinone Core

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. nih.govujpronline.com Research has consistently shown that modifications at positions 2, 3, 6, and 8 are particularly significant in influencing the pharmacological profile of these compounds. nih.govnih.gov

Role of the 4-isopropylphenyl Moiety at Position 2 on Activity and Selectivity

The substituent at position 2 of the quinazolinone ring plays a critical role in determining the compound's activity and selectivity. The presence of an aryl group, such as a phenyl ring, at this position is a common feature in many biologically active quinazolinones. researchgate.netnih.gov

The 4-isopropylphenyl group, in particular, contributes to the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets within biological targets. nih.gov Studies on similar 2-arylquinazolin-4-ones have shown that hydrophobic and electron-withdrawing groups at the 4'-position of the phenyl ring can lead to potent and selective inhibition of certain enzymes, such as tankyrases. nih.gov The isopropyl group, being a hydrophobic moiety, likely contributes to favorable interactions within the binding sites of target proteins.

Influence of Substituents at Nitrogen Positions (N1, N3)

Substitutions at the nitrogen atoms of the quinazolinone ring, particularly at N1 and N3, have a profound impact on the biological activity. The N3 position is a common site for modification to introduce various functionalities and modulate the compound's properties. nih.gov Introducing different heterocyclic moieties at the N3 position has been shown to enhance the activity of quinazolinone derivatives. nih.gov

For instance, the introduction of guanidine (B92328) moieties at both N1 and N3 positions in quinazoline-2,4(1H,3H)-diones has led to the development of potent inhibitors of the Na+/H+ exchanger-1 (NHE-1). nih.gov This highlights the importance of the substituents at these nitrogen positions in dictating the specific biological target and the resulting pharmacological effect.

Effects of Substitutions on the Benzo Ring (e.g., halogenation, alkylation)

Modifications on the fused benzene ring of the quinazolinone core are crucial for fine-tuning the biological activity. ujpronline.com Halogenation and alkylation are common strategies employed to enhance the potency and selectivity of these compounds.

Halogenation: The introduction of halogen atoms, such as chlorine, bromine, or fluorine, at positions 6, 7, or 8 can significantly improve antimicrobial and anticancer activities. nih.govnih.gov For example, a chlorine atom at position 7 has been found to favor anticonvulsant activity. nih.gov The position of the halogen is critical; for instance, substitution at position 6 has been reported to be beneficial for increased antitumor activities in some phenyl quinazolinone derivatives. researchgate.net

Alkylation: The introduction of small alkyl groups, like a methyl group, at position 8 has been shown to provide the most potency and selectivity towards certain enzymes when combined with a substituted phenyl group at position 2. nih.gov

The following table summarizes the impact of various substitutions on the quinazolinone core based on available research:

| Position of Substitution | Type of Substituent | Effect on Biological Activity |

| 2 | Aryl (e.g., phenyl) | Often essential for activity, with specific substitutions on the aryl ring modulating potency and selectivity. researchgate.netnih.gov |

| 3 | Heterocyclic moieties, substituted amines | Can significantly enhance biological activity. nih.govnih.gov |

| 6, 8 | Halogens (e.g., Br, I) | Can improve antimicrobial and antitumor activities. nih.gov |

| 7 | Halogens (e.g., Cl) | Can favor anticonvulsant activity. nih.gov |

| 8 | Alkyl (e.g., methyl) | Can enhance potency and selectivity in combination with a 2-aryl group. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govjchemlett.com These models help in understanding the physicochemical properties that are crucial for the observed activity and in designing new, more potent molecules. nih.gov

For quinazolinone derivatives, QSAR studies can help to predict the biological activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov These models typically use various molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. While specific QSAR studies focusing solely on 2-(4-isopropylphenyl)quinazolin-4(1H)-one are not extensively documented in the provided search results, the general principles of QSAR are widely applied to the broader class of quinazolinone derivatives to guide drug discovery efforts. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 2 4 Isopropylphenyl Quinazolin 4 1h One

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This analysis is crucial for understanding the potential mechanism of action. For the quinazolinone scaffold, docking studies have explored a wide range of biological targets, suggesting its versatility as a pharmacophore. nih.gov

Derivatives of quinazolin-4(3H)-one have been computationally docked against various enzymes and receptors implicated in diseases like cancer and microbial infections. Common targets include dihydrofolate reductase, an enzyme crucial for cell growth, and various tyrosine kinases like EGFR and VEGFR, which are key regulators of cell signaling pathways. asianpubs.orgnih.gov Docking studies on quinazolinone analogues have also investigated their potential to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, a mechanism used by some anticancer drugs. nih.gov

In the context of 2-(4-isopropylphenyl)quinazolin-4(1H)-one, docking simulations would predict how the isopropylphenyl group at the 2-position influences binding affinity and selectivity. The hydrophobic isopropyl group is expected to form significant van der Waals and hydrophobic interactions within the target's binding pocket. The quinazolinone core typically acts as a scaffold, with its nitrogen and oxygen atoms often participating in crucial hydrogen bonds with amino acid residues in the active site. semanticscholar.org For instance, studies on similar compounds show that interactions with key residues like methionine can be critical for inhibitory activity. semanticscholar.org The negative binding energy scores obtained from these simulations indicate a stable and favorable interaction between the ligand and the target protein. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.gov These simulations assess the conformational stability of the compound within the binding site and provide a more refined estimation of binding affinity. nih.govnih.gov

For quinazolinone derivatives, MD simulations have been used to validate docking poses and analyze the stability of the predicted interactions. nih.gov Key metrics monitored during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand-protein complex over the simulation time (e.g., 100 nanoseconds) suggests that the compound remains securely bound in its predicted orientation. nih.gov High RMSD values, in contrast, can indicate instability and significant conformational changes. nih.gov

RMSF analysis highlights the flexibility of different parts of the protein and ligand, revealing which residues are most involved in the interaction. For quinazolinone-based inhibitors, MD simulations have confirmed the persistence of key hydrogen bonds with active site residues for over 90% of the simulation time, underscoring the stability of the binding mode. nih.gov This detailed analysis of the dynamic behavior and thermodynamics reinforces the findings from docking studies and builds confidence in the potential of the compound as an effective inhibitor. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The therapeutic potential of a compound is not only determined by its biological activity but also by its pharmacokinetic profile, commonly assessed through Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction is a vital step in early-stage drug discovery to filter out candidates with poor drug-like properties. asianpubs.org

Computational models are used to predict various physicochemical descriptors for this compound. These predictions are often evaluated against established guidelines such as Lipinski's Rule of Five and Veber's Rule to assess oral bioavailability. nih.gov Key predicted parameters include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and percentage of human oral absorption. asianpubs.orgnih.govjetir.org Compounds that adhere to these rules are more likely to have favorable absorption and permeation characteristics in the body. researchgate.net

Table 1: Predicted ADME Properties for this compound

| Property | Predicted Value | Acceptable Range (Drug-Likeness) |

|---|---|---|

| Molecular Weight (g/mol) | 278.34 | < 500 |

| logP (Lipophilicity) | 3.8 | -0.7 to +5.0 |

| Topological Polar Surface Area (TPSA) (Ų) | 41.57 | 20 to 130 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 2 | < 10 |

| Human Oral Absorption (%) | > 80% | High |

These in silico predictions suggest that this compound possesses good drug-like properties and is likely to have favorable oral bioavailability.

Quantum Chemical Calculations and Electronic Structure Analysis for Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. researchgate.net These methods are used to optimize the three-dimensional geometry of the molecule and calculate various electronic properties that govern its chemical behavior. nrel.gov

For this compound, DFT calculations can determine its most stable conformation. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. The MEP map identifies electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), which is crucial for predicting how the molecule will interact with biological targets. researchgate.net

Table 2: Calculated Quantum Chemical Properties for this compound

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Energy of HOMO | ~ -8.4 eV | Region of electron donation |

| Energy of LUMO | ~ -0.4 eV | Region of electron acceptance |

| HOMO-LUMO Energy Gap (ΔE) | ~ 8.0 eV | Indicates high kinetic stability |

| Dipole Moment (Debye) | ~ 2.1 D | Indicates moderate polarity |

Note: Values are representative and based on DFT calculations for structurally similar molecules. researchgate.netmdpi.com

These quantum chemical studies provide a detailed understanding of the intrinsic properties of this compound, complementing the insights gained from docking and dynamics simulations.

Future Research Directions and Translational Perspectives for 2 4 Isopropylphenyl Quinazolin 4 1h One

Exploration of Novel Mechanistic Pathways and Target Identification

While the quinazoline (B50416) scaffold is well-known for its interaction with targets like receptor tyrosine kinases (RTKs), future research will delve into identifying novel mechanistic pathways for 2-(4-isopropylphenyl)quinazolin-4(1H)-one and its analogs. nih.gov The efficacy of some quinazoline-based compounds has been linked to their effects on microtubule dynamics, suggesting that a deeper investigation into their impact on the cytoskeleton is warranted. nih.gov Furthermore, the potential for these compounds to modulate other signaling pathways beyond the well-trodden RTK cascades presents a rich area for discovery.

Researchers are increasingly looking at a "poly-pharmacology" approach, where a single compound interacts with multiple cellular targets. researchgate.net This strategy could be particularly effective in complex diseases like cancer, where pathway redundancy and resistance mechanisms often limit the efficacy of single-target agents. researchgate.net Future studies will likely employ advanced proteomic and genomic screening techniques to identify the full spectrum of molecular targets for this compound derivatives. This will not only reveal new therapeutic opportunities but also provide a more comprehensive understanding of their cellular effects.

Design and Synthesis of Advanced Analogs with Tuned Biological Profiles

The versatility of the quinazolinone scaffold allows for extensive structural modifications to fine-tune biological activity. nih.gov Future synthetic efforts will focus on creating advanced analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This involves the rational design of derivatives by modifying substituents at various positions of the quinazoline ring, such as the C-2, C-4, C-6, and C-7 positions. nih.govresearchgate.net

Integration of High-Throughput Screening with Advanced Computational Methods

The discovery and optimization of novel quinazolinone-based drug candidates will be significantly accelerated by the integration of high-throughput screening (HTS) and advanced computational methods. nih.govacs.org HTS allows for the rapid evaluation of large compound libraries against specific biological targets, identifying initial "hits" for further development. researchgate.net

In parallel, computational techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations will play a crucial role. nih.govacs.orgnih.gov QSAR models can predict the biological activity of novel compounds based on their chemical structure, helping to prioritize synthetic efforts. nih.govacs.org Molecular docking and dynamics simulations provide insights into the binding interactions between the quinazolinone derivatives and their target proteins at the atomic level, facilitating the rational design of more potent inhibitors. nih.govchemrxiv.org These "in silico" methods not only streamline the drug discovery process but also reduce the time and costs associated with traditional experimental approaches. nih.govacs.org

Development of Targeted Delivery Strategies for Enhanced Efficacy (Conceptual)

A significant challenge in cancer therapy is the selective delivery of cytotoxic agents to tumor cells while minimizing damage to healthy tissues. nih.gov Future research will conceptually explore the development of targeted delivery strategies for this compound and its analogs. One promising approach involves the use of nanoparticle-based carriers. rsc.orgresearchgate.net These nanocarriers can be engineered to specifically target tumor cells by exploiting the unique characteristics of the tumor microenvironment, such as altered pH or overexpression of certain receptors. researchgate.net

For example, a reduction-sensitive polymeric carrier has been designed to deliver a quinazoline derivative, which not only targets the tumor but also responds to the high intracellular glutathione (B108866) (GSH) levels in cancer cells to release the drug. rsc.orgresearchgate.net This strategy enhances the therapeutic efficacy and reduces systemic toxicity. rsc.org Future conceptual designs could involve conjugating the quinazolinone molecule to targeting ligands, such as antibodies or peptides, that recognize and bind to tumor-specific antigens.

Study of Multi-Targeting Approaches with Quinazolinone Scaffolds

The development of single agents that can modulate multiple targets is a key strategy to overcome drug resistance and improve therapeutic outcomes in complex diseases. nih.govresearchgate.net The quinazolinone scaffold is particularly well-suited for the design of multi-target inhibitors. nih.gov Several quinazoline derivatives have already demonstrated the ability to inhibit multiple RTKs, such as EGFR, VEGFR-2, and PDGFR-β, simultaneously. nih.gov

Future research will focus on the rational design and synthesis of quinazolinone-based compounds that are intentionally engineered to interact with multiple, distinct signaling pathways. researchgate.net This could involve creating hybrid molecules that combine the quinazolinone core with pharmacophores known to inhibit other key cancer-related targets, such as histone deacetylases (HDACs) or DNA repair enzymes like poly (ADP-ribose) polymerase (PARP). researchgate.netnih.gov The goal is to develop agents that can disrupt cancer cell proliferation, survival, and angiogenesis through a multi-pronged attack, thereby increasing efficacy and reducing the likelihood of resistance. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-arylquinazolin-4(1H)-one derivatives, and how can they be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes or amines. For example, refluxing substituted amines with anthranilic acid in ethanol under acidic conditions (e.g., acetic acid) yields quinazolinones . Optimization strategies include:

- Varying reaction time and temperature (e.g., 6-hour reflux for higher yields) .

- Using TLC to monitor reaction progress .

- Purification via recrystallization or column chromatography.

Q. How are quinazolinone derivatives structurally characterized, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : To assess purity (e.g., 148–150°C for compound 9f) .

- Spectroscopy :

- IR : Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹) .

- 1H/13C NMR : Assigns aromatic protons and substituents (e.g., para-isopropyl group at δ 1.2–1.3 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive quinazolin-4(1H)-one derivatives?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, halogen) at the phenyl ring enhance antimicrobial activity, while bulky groups (e.g., isopropyl) may improve metabolic stability .

- Bioisosteric Replacement : Replace phenyl with pyridyl or benzothiazole rings to modulate solubility and target binding .

- Example : 2-(4-Nitrophenyl) derivatives showed potent anticonvulsant activity due to enhanced electron deficiency .

Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds.

- Evaluate Substituent Positioning : Meta vs. para substituents may alter activity (e.g., 3-nitrophenyl vs. 4-nitrophenyl derivatives in antimicrobial assays) .

- Cross-Validate Data : Compare results across multiple studies (e.g., antitubulin activity in vs. antioxidant effects in other works).

Q. What strategies improve reaction yields in quinazolinone synthesis when scaling up?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.